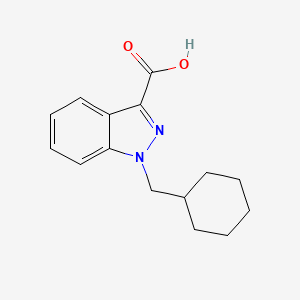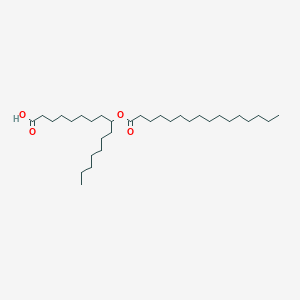
9-Hexadecanoyloxy-hexadecansäure
Übersicht
Beschreibung
Diese Verbindung gehört zu einer kürzlich identifizierten Familie endogener Lipide, die für ihre antidiabetischen und entzündungshemmenden Eigenschaften bekannt sind . FAHFAs haben aufgrund ihres möglichen therapeutischen Nutzens bei Stoffwechselkrankheiten und Entzündungen große Aufmerksamkeit erregt .
Wissenschaftliche Forschungsanwendungen
9-PAHPA hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um das Verhalten von FAHFAs und ihren Derivaten zu untersuchen.
Biologie: Wird auf seine Rolle im Zellstoffwechsel und in Signalwegen untersucht.
Medizin: Wird auf seine möglichen therapeutischen Wirkungen bei der Behandlung von Stoffwechselstörungen wie Diabetes und entzündlichen Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer lipidbasierter Formulierungen und Wirkstofffreisetzungssysteme eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den 9-PAHPA seine Wirkungen ausübt, beinhaltet mehrere molekulare Ziele und Signalwege:
Insulinempfindlichkeit: 9-PAHPA erhöht die Insulinempfindlichkeit, indem es die Aktivität von Insulinrezeptoren und nachgeschalteten Signalwegen moduliert.
Entzündungshemmende Wirkungen: Es reduziert Entzündungen, indem es die Produktion von proinflammatorischen Zytokinen hemmt und entzündungshemmende Signalwege aktiviert.
Stoffwechselregulation: 9-PAHPA beeinflusst den Lipidstoffwechsel, indem es die Expression von Genen reguliert, die an der Fettsäuresynthese und -oxidation beteiligt sind.
Wirkmechanismus
Target of Action
It is known that fatty acid esters of hydroxy fatty acids (fahfas), the class to which this compound belongs, have anti-diabetic and anti-inflammatory functions .
Mode of Action
Fahfas, including this compound, are known to interact with biological systems and exert anti-diabetic and anti-inflammatory effects .
Biochemical Pathways
It is known that lipids, including fahfas, play key roles in many cellular processes including signal transduction and energy homeostasis .
Result of Action
It is known that fahfas have anti-diabetic and anti-inflammatory functions .
Biochemische Analyse
Biochemical Properties
It is known that FAHFAs, the class of lipids to which 9-Hexadecanoyloxy-hexadecanoic acid belongs, have anti-diabetic and anti-inflammatory functions . The specific enzymes, proteins, and other biomolecules that 9-Hexadecanoyloxy-hexadecanoic acid interacts with are yet to be identified.
Molecular Mechanism
It is known that the structure and function of FAHFAs are intimately related
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 9-PAHPA beinhaltet typischerweise die Veresterung von Palmitinsäure mit Hydroxypalmitinsäure. Die Reaktion wird in der Regel unter milden Bedingungen mit einem Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure durchgeführt. Das Reaktionsgemisch wird auf etwa 60-80 °C erhitzt und mehrere Stunden gerührt, bis das gewünschte Produkt gebildet ist. Das Produkt wird dann mittels Techniken wie Säulenchromatographie oder Umkristallisation gereinigt .
Industrielle Produktionsmethoden
Die industrielle Produktion von 9-PAHPA folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von großen Reaktoren und kontinuierlichen Fließsystemen, um eine effiziente Produktion zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren, und es werden fortschrittliche Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) eingesetzt, um 9-PAHPA mit hoher Reinheit zu erhalten .
Chemische Reaktionsanalyse
Reaktionstypen
9-PAHPA durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden, was zur Bildung von Carbonsäuren führt.
Reduktion: Die Reduktion von 9-PAHPA kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden, was zur Bildung von Alkoholen führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Amine oder Alkohole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren.
Reduktion: Alkohole.
Substitution: Amide oder Ester, abhängig vom verwendeten Nucleophil.
Analyse Chemischer Reaktionen
Types of Reactions
9-PAHPA undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of 9-PAHPA can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
9-OAHPA (9-Ölsäure-Hydroxypalmitinsäure): Ein weiteres Mitglied der FAHFA-Familie mit ähnlichen antidiabetischen und entzündungshemmenden Eigenschaften.
5-PAHSA (5-Palmitinsäure-Hydroxystearinsäure): Bekannt für seine positiven Auswirkungen auf den Glukosestoffwechsel und Entzündungen.
12-PAHSA (12-Palmitinsäure-Hydroxystearinsäure): Zeigt ähnliche biologische Aktivitäten und wird auf sein therapeutisches Potenzial untersucht.
Einzigartigkeit von 9-PAHPA
9-PAHPA zeichnet sich durch seine spezifischen strukturellen Merkmale und einzigartigen biologischen Aktivitäten aus. Es hat sich gezeigt, dass es im Vergleich zu anderen FAHFAs eine ausgeprägtere Wirkung auf die Insulinempfindlichkeit und die Stoffwechselregulation hat. Darüber hinaus machen seine entzündungshemmenden Eigenschaften es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Therapeutika.
Eigenschaften
IUPAC Name |
9-hexadecanoyloxyhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62O4/c1-3-5-7-9-10-11-12-13-14-15-16-21-25-29-32(35)36-30(26-22-18-8-6-4-2)27-23-19-17-20-24-28-31(33)34/h30H,3-29H2,1-2H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFVDUJFYPYAOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCC)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276310 | |
| Record name | 9-[(1-Oxohexadecyl)oxy]hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAHFA(16:0/9-O-16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112110 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1636134-70-7 | |
| Record name | 9-[(1-Oxohexadecyl)oxy]hexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1636134-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-[(1-Oxohexadecyl)oxy]hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAHFA(16:0/9-O-16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112110 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


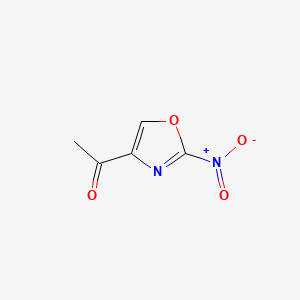
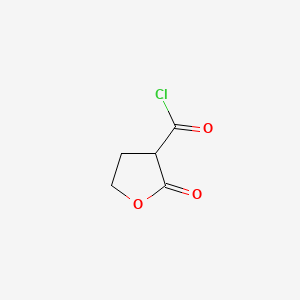

![2-Azaspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]](/img/structure/B593190.png)
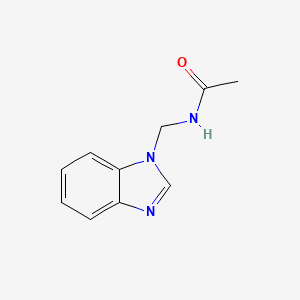

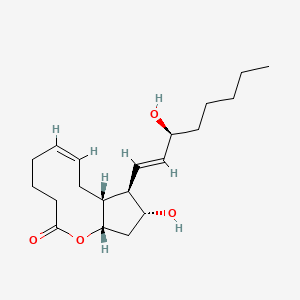

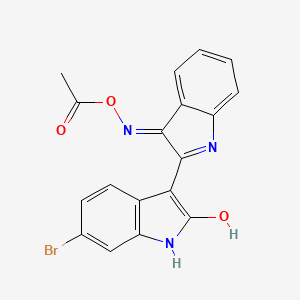
![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)
